Ceanothic acid acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

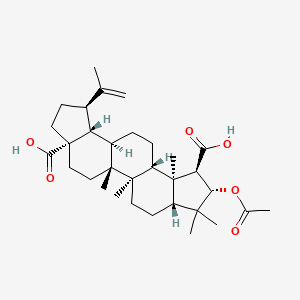

Ceanothic acid acetate is an organic compound known for its unique chemical structure and properties. It is a colorless to slightly yellow liquid with a special aromatic odor. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is derived from ceanothic acid, a triterpenoid compound found in the roots of certain plants, particularly those in the Rhamnaceae family .

Wirkmechanismus

Target of Action

Ceanothic acid acetate primarily targets Acetylcholinesterase (AChE) . AChE plays a key role in the regulation of the cholinergic system and particularly in the formation of amyloid plaques . Therefore, the inhibition of AChE has become one of the most promising strategies for the treatment of Alzheimer’s disease .

Mode of Action

This compound inhibits AChE through its interaction with the peripheral anionic site (PAS) . The inhibition of AChE by this compound is competitive and reversible . According to molecular coupling and displacement studies, the inhibitory effect of the compound would be produced by interaction with the PAS of AChE .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system . By inhibiting AChE, this compound disrupts the normal function of this system, which can lead to changes in the formation of amyloid plaques . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Pharmacokinetics

In silico predictions of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the ceanothane derivatives (which include this compound) have been performed .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of AChE . This can lead to changes in the cholinergic system and the formation of amyloid plaques, which are characteristic of Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Ceanothic acid acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit acetylcholinesterase (AChE) by interacting with the peripheral anionic site (PAS) of the enzyme . This interaction is competitive and reversible, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell membranes, leading to increased permeability and cell death .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to inhibit the proliferation of cancer cells, including OVCAR-3, HeLa, and FS-5 cells, with respective cell survival rates of 68%, 65%, and 81% . Furthermore, this compound affects cell signaling pathways by modulating the activity of key signaling molecules, leading to altered gene expression and cellular metabolism. For instance, it has been shown to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits acetylcholinesterase by binding to the peripheral anionic site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . This inhibition is competitive and reversible, as demonstrated by kinetic studies. Additionally, this compound modulates gene expression by interacting with transcription factors and signaling pathways, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged anti-inflammatory effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit therapeutic effects, such as reduced inflammation and improved cognitive function . High doses can lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through esterification, reduction, and oxidation reactions . These metabolic processes are facilitated by enzymes such as esterases and oxidoreductases. This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating cellular processes and functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ceanothic acid acetate can be synthesized through the esterification of ceanothic acid with acetic anhydride. The process involves placing ceanothic acid in a reactor and gradually adding acetic anhydride. The reaction is carried out at an appropriate temperature and time until completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ceanothic acid acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ceanothic acid acetate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Industry: Used in the formulation of fragrances and as a stabilizing agent in certain products.

Vergleich Mit ähnlichen Verbindungen

Ceanothic acid acetate is unique due to its specific chemical structure and biological activities. Similar compounds include other pentacyclic triterpenoids such as:

- Ursolic acid

- Oleanolic acid

- Betulinic acid

These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, ursolic acid and oleanolic acid are known for their anti-inflammatory and anticancer properties, while betulinic acid is studied for its antiviral and anticancer effects . This compound, on the other hand, is particularly noted for its acetylcholinesterase inhibitory activity, making it a promising candidate for the treatment of neurodegenerative diseases .

Eigenschaften

IUPAC Name |

(1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)/t19-,20+,21-,22-,23+,24+,25-,29+,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTHVBZILGKTGT-VSBKJJMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-oxospiro[1H-indole-3,5//'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-6//',7//'-dicarboxylate](/img/new.no-structure.jpg)

![Methyl 4-[3-(3,4-dimethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B1181671.png)

![2-[3-(4-Bromoanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181676.png)

![3-[3-(2-Bromo-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181678.png)

![4-[6-Chloro-3-(3-methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181680.png)

![2-Methoxy-4-[3-(3-methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181681.png)

![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181684.png)